Di-n-butyltin glycylglycinate
Description
Properties
CAS No. |
59592-90-4 |
|---|---|
Molecular Formula |
C12H24N2O3Sn |
Molecular Weight |
363 g/mol |
IUPAC Name |
2-[(2-amino-1-oxidoethylidene)amino]acetate;butane;tin(4+) |
InChI |
InChI=1S/C4H8N2O3.2C4H9.Sn/c5-1-3(7)6-2-4(8)9;2*1-3-4-2;/h1-2,5H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;2*-1;+4/p-2 |
InChI Key |
NUGYQWYWIGTKAQ-UHFFFAOYSA-L |
SMILES |
CCC[CH2-].CCC[CH2-].C(C(=NCC(=O)[O-])[O-])N.[Sn+4] |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].C(C(=NCC(=O)[O-])[O-])N.[Sn+4] |
Synonyms |
di-n-butyltin glycylglycinate dibutyltin (IV) glycylglycinate |
Origin of Product |
United States |
Chemical Reactions Analysis
Solution-Phase Reactivity
In aqueous and mixed-solvent systems, Bu₂SnGlyGly exhibits dynamic equilibrium and hydrolysis:
Equilibrium in Solution
-
Evidence : Conductance measurements and NMR spectroscopy confirm the dissociation into moieties .
-
Kinetics : Hydrolysis rates increase under acidic conditions, forming oligomers .
Reactivity with Biological Targets
Bu₂SnGlyGly interacts with cellular components through ligand-exchange reactions:
| Target | Interaction | Outcome |
|---|---|---|
| DNA phosphate backbone | Sn–O coordination | Intercalation and groove binding |
| Cyclin D1 protein | Inhibition via Sn–S bond formation | Cell cycle arrest (G2/M phase) |
These interactions underpin its antitumor activity against leukemia P-388 and melanoma cells .
Transesterification Catalysis
Bu₂SnGlyGly facilitates esterification reactions via Lewis acid activation:
Thermal Decomposition
At elevated temperatures ():
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, s⁻¹) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Bu₂SnGlyGly | 0.45 (Leukemia P-388) | |
| Ph₂Sn(Gly-Gly) | 1.20 | |
| Me₂Sn(Tyr-Phe) | 2.10 |
Data sourced from in vitro studies .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) analyses reveal:
Comparison with Similar Compounds
Table 1: Structural Parameters of Di-n-butyltin Glycylglycinate and Analogues
Key Insights :
- Alkyl Chain Impact : Longer alkyl chains (e.g., n-butyl) enhance lipophilicity and membrane permeability compared to methyl or phenyl groups, improving bioavailability .
- Coordination Geometry : Tridentate binding in di-n-butyltin and diphenyltin derivatives increases stability and reactivity compared to bidentate dimethyltin analogues .
Table 2: Antitumor Activity of Organotin Glycylglycinates
Key Insights :
- Ligand-Dependent Activity: The glycylglycinate ligand enhances tumor selectivity compared to non-peptide ligands (e.g., dilaurate or Schiff bases) due to improved biomolecular interactions .
- Toxicity Profile : this compound exhibits lower systemic toxicity than triphenyltin derivatives, attributed to its controlled release of tin ions and peptide-mediated targeting .
Solubility and Stability
Preparation Methods
Synthesis via Di-nnn-butyltin Dichloride and Glycylglycine
An alternative route employs (di--butyltin dichloride) and the deprotonated glycylglycinate ligand.
-
Reactants :
-
-
Glycylglycine (neutralized with NaOH to form sodium glycylglycinate)
-
Solvent: Ethanol or water
-
-
Reaction Conditions :
-
Molar ratio: :Glycylglycine = 1:2
-
Temperature: 25–60°C
-
Duration: 4–12 hours
-
-
Work-up :
-
Filtration to remove NaCl byproduct.
-
Solvent evaporation yields the product as a viscous oil or solid.
-
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | 60–85% |
| Purity | Confirmed by NMR, mass spectrometry |
| Stability | Hygroscopic; requires anhydrous storage |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the reaction .
Procedure :
-
Reactants :
-
or
-
Glycylglycine
-
Base: Triethylamine or KCO
-
-
Conditions :
-
Solvent: DMF or acetonitrile
-
Microwave power: 150–300 W
-
Temperature: 100–150°C
-
Duration: 10–30 minutes
-
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | 80–90% |
| Reaction Time | 90% reduction compared to conventional methods |
Structural and Spectroscopic Insights
-
Coordination Geometry :
-
Thermal Stability :
-
Decomposes at 180–200°C without melting.
-
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reflux | High yield, minimal byproducts | Long reaction time (8–48 hours) |
| Route | Faster (4–12 hours) | Requires stoichiometric base, NaCl removal |
| Microwave | Rapid (10–30 minutes), energy-efficient | Specialized equipment needed |
Q & A
Q. How is Di-n-butyltin glycylglycinate synthesized, and what are the critical parameters for ensuring high yield and purity?
The synthesis typically involves reacting di-n-butyltin oxide with glycylglycine (a dipeptide) under controlled conditions. A common method includes:
- Step 1 : Dissolve glycylglycine in a polar solvent (e.g., methanol or water) and adjust the pH to 8–9 to deprotonate the amine groups for coordination.
- Step 2 : Add di-n-butyltin oxide gradually under reflux (60–80°C) with stirring for 12–24 hours.
- Step 3 : Purify the product via recrystallization or column chromatography.
Critical parameters : - Stoichiometry : A 1:1 molar ratio of tin oxide to glycylglycine ensures minimal side products.
- pH control : Alkaline conditions favor ligand deprotonation and coordination.
- Temperature : Excessive heat may degrade the ligand or promote tin hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use Sn NMR to confirm tin coordination (typical δ: −90 to −200 ppm for RSnX structures). H and C NMR verify ligand integrity.
- Infrared (IR) Spectroscopy : Look for Sn–O/N stretching bands (450–600 cm) and amide I/II bands (~1650 cm and ~1550 cm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H].
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210–220 nm to assess purity (>95%) .
Q. How should researchers assess the stability of this compound in aqueous solutions under varying pH and ionic strength?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and measure degradation kinetics via UV-Vis spectroscopy (absorbance at 250–300 nm).
- Use conductometry to monitor ionic strength effects (e.g., NaCl solutions at 0.1–1.0 M).
- Key Findings :
Advanced Research Questions
Q. What are the mechanisms underlying the pro-inflammatory effects of this compound, particularly its role in IL6 mRNA upregulation?
- Proposed Mechanism :
- Di-n-butyltin compounds activate the NF-κB pathway via reactive oxygen species (ROS) generation, leading to IL6 transcription.
- Methodological Approaches :
- Gene Expression Analysis : Use qRT-PCR or RNA-seq to quantify IL6 mRNA in treated cells (e.g., macrophages).
- Pathway Inhibition : Apply NF-κB inhibitors (e.g., BAY 11-7082) or antioxidants (e.g., N-acetylcysteine) to confirm mechanistic pathways.
- siRNA Knockdown : Silence NF-κB subunits (p50/p65) to assess their necessity for IL6 induction .
Q. How does the coordination geometry of this compound influence its biological activity and stability?
- Structural Analysis :
- X-ray Crystallography : Resolve the Sn coordination environment (e.g., tetrahedral vs. trigonal bipyramidal).
- Density Functional Theory (DFT) : Model bond angles and ligand field effects on stability.
- Biological Implications :
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Strategies :
- Dose-Response Studies : Compare LC values in cell lines (e.g., HepG2) versus LD in rodents, accounting for metabolic differences.
- Metabolite Profiling : Use LC-MS/MS to identify detoxification products (e.g., glutathione conjugates) in vivo.
- Tissue-Specific Analysis : Measure tin accumulation in liver/kidney via ICP-MS to correlate with organ damage.
- Critical Consideration : Species-specific cytochrome P450 activity may alter tin compound metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
